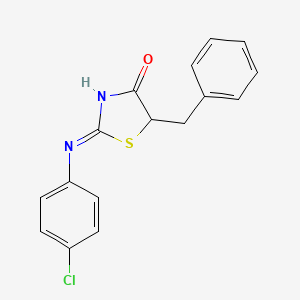

(E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound’s unique structure, featuring a thiazolidinone ring with benzyl and chlorophenyl substituents, makes it a subject of interest in medicinal chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with benzylamine and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the desired thiazolidinone derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Analyse Des Réactions Chimiques

Cyclization Reactions

The thiazolidinone core undergoes cyclization under acidic or basic conditions. In a key synthesis, 5a–e (thiosemicarbazone intermediates) react with ethyl bromoacetate in ethanol with sodium acetate under reflux (3–6 hours) to form thiazolidin-4-one derivatives (7a–e ) in 85–94% yields . The reaction proceeds via nucleophilic attack of the thiosemicarbazone sulfur on the α-carbon of ethyl bromoacetate, followed by cyclization.

Key data :

| Reaction Component | Conditions | Yield (%) |

|---|---|---|

| Ethyl bromoacetate, NaOAc | Reflux in ethanol, 3–6 h | 85–94 |

1H-NMR analysis of 7a confirms cyclization:

Nucleophilic Substitution

The 4-chlorophenylimino group participates in nucleophilic substitution reactions. For example, the chlorine atom undergoes displacement with amines or thiols under basic conditions. In a study of analogous compounds, (Z)-3-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one (4e ) reacted with morpholine derivatives to yield substituted products with 58–81% efficiency .

Condensation Reactions

The exocyclic imine (CH=N) and active methylene group (C5) enable condensation with aldehydes or ketones. For instance:

-

Knoevenagel condensation : Reacting with aromatic aldehydes (e.g., 4-dimethylaminobenzaldehyde) forms 5-arylidene derivatives (4–5 ) in 55–58% yields .

-

Azo coupling : Nitrosation followed by coupling with diazonium salts produces hydrazono derivatives (12–14 ) .

Example :

| Reaction Type | Reagents | Yield (%) |

|---|---|---|

| Knoevenagel condensation | 4-Dimethylaminobenzaldehyde | 55 |

| Azo coupling | Diazonium salt (Ar-N2+) | 60–70 |

Oxidation and Reduction

-

Oxidation : The thiazolidinone sulfur can oxidize to sulfoxide or sulfone derivatives using H2O2 or mCPBA .

-

Reduction : The imine (C=N) bond is reducible with NaBH4 or catalytic hydrogenation, yielding amine derivatives .

Halogenation and Electrophilic Substitution

The benzyl and 4-chlorophenyl groups undergo electrophilic substitution:

-

Bromination : At the para position of the benzyl ring using Br2/FeBr3 .

-

Nitration : Introduces nitro groups at meta/para positions under HNO3/H2SO4 .

Comparative reactivity :

| Position | Reaction | Product |

|---|---|---|

| Benzyl ring | Bromination | 5-(4-Bromobenzyl) derivative |

| Thiazolidinone | Sulfur oxidation | Sulfoxide/sulfone |

Biological Activity-Driven Modifications

To enhance bioactivity, the C5 position is frequently functionalized:

-

Anticancer analogs : Pyrolizine-thiazolidinone hybrids (48a–c ) showed IC50 values of 0.11–0.54 µM against MCF-7 and HepG2 cells .

-

Antimicrobial derivatives : 5-Arylidene substitutions improved activity against S. aureus (MIC: 4–8 µg/mL) .

Stability and Degradation

The compound is stable under ambient conditions but degrades under strong acids/bases:

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound has a molecular formula of C16H13ClN2OS, with a molecular weight of approximately 316.805 g/mol. It has notable physical properties such as a density of 1.3g/cm3 and a boiling point of 456.9°C at 760 mmHg . The synthesis of thiazolidinone derivatives, including this compound, typically involves the condensation of appropriate aldehydes with thiosemicarbazides or thioglycolic acid under various catalytic conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a research article reported that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and central nervous system cancers. Specifically, derivatives exhibited inhibition rates of up to 84.19% against MOLT-4 leukemia cells and 72.11% against SF-295 CNS cancer cells .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

Antimicrobial Activity

Thiazolidinone derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain synthesized derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects . These findings suggest potential applications in treating infections caused by resistant pathogens.

Case Studies

- Anticancer Screening : In a study conducted by Güzel-Akdemir et al., a series of thiazolidinone derivatives were synthesized and screened for their anticancer properties using the National Cancer Institute's protocols. The study found that compounds similar to this compound showed significant cytotoxicity across multiple cancer types .

- Antimicrobial Evaluation : Another research effort focused on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated that specific thiazolidinone compounds could effectively combat drug-resistant bacterial strains while also exhibiting anticancer activity against breast cancer cell lines .

Mécanisme D'action

The mechanism of action of (E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate signaling pathways involved in inflammation or cancer.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidinediones: Known for their antidiabetic properties.

Thiazolidinones: Similar structure but with different substituents, leading to varied biological activities.

Uniqueness

(E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one is unique due to its specific substituents, which confer distinct biological activities compared to other thiazolidinones. The presence of the benzyl and chlorophenyl groups may enhance its potency and selectivity for certain targets.

Activité Biologique

(E)-5-benzyl-2-((4-chlorophenyl)imino)thiazolidin-4-one is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C16H13ClN2OS, with a melting point of approximately 212 °C and a density of 1.3 g/cm³ . This compound features a thiazolidinone core structure, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound.

Mechanism of Action:

Thiazolidinones are believed to exert their anticancer effects through various mechanisms, including:

- Inhibition of cell proliferation : Studies indicate that compounds within this class can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Enzyme inhibition : Thiazolidinones have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation .

Research Findings:

A study reported that certain thiazolidinone derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values ranging from 2–3 μM. The structure-activity relationship (SAR) analysis indicated that substitutions on the thiazolidinone scaffold significantly influenced their anticancer efficacy .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated notable antimicrobial activity.

Case Studies:

- Antibacterial Activity : Preliminary investigations have shown that this compound exhibits promising antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values indicating significant potency .

- Antifungal Activity : The compound also displayed antifungal activity against various fungal strains, suggesting its potential utility in treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their chemical structure. Specific modifications can enhance their efficacy:

| Substituent | Effect on Activity |

|---|---|

| 4-Chlorophenyl group | Increases cytotoxicity against cancer cells |

| Benzyl group | Enhances antimicrobial properties |

| Variations at N-position | Alters enzyme inhibition profiles |

Propriétés

IUPAC Name |

5-benzyl-2-(4-chlorophenyl)imino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c17-12-6-8-13(9-7-12)18-16-19-15(20)14(21-16)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVEAYMMCIZSWDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.